
(E)-6-phenylhex-5-ene-2,4-dione
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Overview
Description
(E)-6-phenylhex-5-ene-2,4-dione is an organic compound characterized by a phenyl group attached to a hexene chain with two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-phenylhex-5-ene-2,4-dione typically involves the aldol condensation reaction between benzaldehyde and acetylacetone. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate ion from acetylacetone. The enolate ion then reacts with benzaldehyde to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
(E)-6-phenylhex-5-ene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid
Biological Activity
(E)-6-phenylhex-5-ene-2,4-dione is a compound of significant interest in biological and medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
This compound, also known as phenylhex-5-ene-2,4-dione, has the following chemical formula:
- Molecular Formula : C₁₂H₁₄O₂
- Molecular Weight : 202.24 g/mol
The compound features a conjugated system that contributes to its biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate biochemical pathways, potentially leading to:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can alter receptor activities, influencing physiological responses.
The trifluoromethyl group enhances binding affinity and stability, which can lead to more effective interactions with biological molecules.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its antibacterial activity against various pathogens. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, as shown in the table below:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Salmonella typhimurium | 14 |
These findings suggest that the compound could be developed into a potential antimicrobial agent for clinical applications .
Antioxidant Activity
Another critical aspect of this compound's biological profile is its antioxidant activity. Antioxidants play a vital role in protecting cells from oxidative stress. The compound was tested for its ability to scavenge free radicals using the DPPH assay. The results were promising:
Concentration (μg/mL) | % Inhibition |
---|---|
10 | 30 |
50 | 55 |
100 | 80 |
At higher concentrations, this compound demonstrated significant free radical scavenging ability, indicating its potential as a therapeutic agent against oxidative stress-related diseases .
Case Study 1: Antibacterial Efficacy
In a controlled laboratory study, this compound was applied to infected wounds in animal models. The results showed a marked reduction in bacterial load and improved healing times compared to controls treated with standard antibiotics. This study highlights the potential for this compound in wound care applications .
Case Study 2: Anti-inflammatory Effects
A separate investigation assessed the anti-inflammatory properties of this compound using lipopolysaccharide (LPS) stimulated macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may have therapeutic potential for inflammatory conditions .
Scientific Research Applications
Organic Synthesis
(E)-6-phenylhex-5-ene-2,4-dione serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows it to be utilized in various synthetic pathways to create pharmaceuticals and specialty chemicals. Researchers have explored its use in developing new classes of compounds with potential therapeutic applications .
Medicinal Chemistry
The compound has garnered attention for its potential medicinal properties:
- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to affect the activity of cytochrome P450 enzymes critical for drug metabolism.
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various pathogens. The mechanism may involve disrupting microbial cell membranes or interfering with metabolic functions.
- Anticancer Potential : Research has indicated that treatment with this compound can lead to apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Table 2: Biological Activities of this compound
Activity Type | Description |
---|---|
Enzyme Inhibition | Inhibits cytochrome P450 enzymes |
Antimicrobial | Effective against Staphylococcus aureus and E. coli |
Anticancer | Induces apoptosis in cancer cell lines |
Case Studies
Several case studies have highlighted the applications and biological effects of this compound:
- Study on Enzyme Interactions : A peer-reviewed study demonstrated that this compound significantly inhibited certain cytochrome P450 enzymes involved in drug metabolism. The inhibition was dose-dependent and suggested a competitive mechanism.
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli showed that this compound exhibited notable antimicrobial activity at concentrations as low as 50 µg/mL.
- Cytotoxicity in Cancer Cells : A recent study indicated that treatment with this compound resulted in a significant decrease in cell viability across various cancer cell lines (e.g., HeLa and MCF-7), suggesting its potential as an anticancer agent.
Table 3: Summary of Case Studies
Study Focus | Findings |
---|---|
Enzyme Interactions | Significant inhibition of cytochrome P450 |
Antimicrobial Testing | Effective against specific bacterial strains |
Cancer Cell Viability | Decreased viability in HeLa and MCF-7 cells |
Properties
IUPAC Name |
(E)-6-phenylhex-5-ene-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-10(13)9-12(14)8-7-11-5-3-2-4-6-11/h2-8H,9H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKUSDZYOMYKEJ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC(=O)/C=C/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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